MK2a Inhibitor
Overview
Description
CMPD-1 is a non-ATP-competitive, selective inhibitor of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. It is also known to inhibit tubulin polymerization
Scientific Research Applications
CMPD-1 has a wide range of scientific research applications, including:
Chemistry: CMPD-1 is used as a tool compound to study the inhibition of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation.
Biology: It is used to investigate the role of p38 alpha in various cellular processes, including inflammation and cell signaling.
Mechanism of Action
Target of Action
CMPD1, also known as CMPD-1 or MK2a Inhibitor, primarily targets the MAPK activated protein kinase 2 (MK2) and MAPK activated protein kinase 3 (MK3) . These enzymes play a crucial role in various cellular processes, including cytokine production, endocytosis, cytoskeleton reorganization, cell migration, cell cycle control, chromatin remodeling, and transcriptional regulation .
Mode of Action
CMPD1 is a selective and non-ATP-competitive inhibitor that prevents the phosphorylation and activation of MK2 . It binds to p38 MAPK, which is responsible for activating MK2 .
Biochemical Pathways
CMPD1 affects several biochemical pathways. In the context of Chikungunya virus (CHIKV) infection, CMPD1 modulates the actin remodeling pathway . This modulation results in the abrogation of lamellipodium formation, a crucial factor in the actin cytoskeleton remodeling pathway . In the context of glioblastoma, CMPD1 has been found to inhibit tubulin polymerization .
Pharmacokinetics
It is known that cmpd1 is a non-atp competitive inhibitor, which suggests that it may have different pharmacokinetic properties compared to atp-competitive inhibitors .
Result of Action
CMPD1 has demonstrated significant effects in both viral and cancer contexts. In CHIKV infection, CMPD1 treatment resulted in a 68% inhibition of viral infection . This was primarily due to the abrogation of lamellipodium formation, leading to a decrease in viral progeny release . In the context of glioblastoma, CMPD1 induced mitotic arrest and apoptosis in U87 cells . It was also found to inhibit tubulin polymerization in these cells .
Action Environment
The action of CMPD1 can be influenced by environmental factors. For instance, in the context of CHIKV infection, the effectiveness of CMPD1 was demonstrated in both in vitro and in vivo environments . In vivo, CHIKV-infected C57BL/6 mice demonstrated a reduction in viral copy number, lessened disease score, and better survivability after CMPD1 treatment . .
Future Directions
MK2a Inhibitor has shown potential in medical research. For instance, it has been used in studies related to Chikungunya virus infection . The inhibitor demonstrated a significant reduction in viral infection, suggesting a major role of MAPKAPKs during late CHIKV infection . This indicates that this compound could be considered as an important target for developing effective anti-CHIKV strategies .
Biochemical Analysis
Biochemical Properties
CMPD1 interacts with several biomolecules, primarily MK2 . It was originally developed as an inhibitor of MK2 activation . CMPD1 primarily inhibits tubulin polymerization and induces apoptosis in glioblastoma cells . It also interacts with other proteins involved in the cell cycle and apoptosis .
Cellular Effects
CMPD1 has significant effects on various types of cells and cellular processes. It has been shown to inhibit human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest . CMPD1 also has anti-tumor effects on human gastric cancer cell line MKN-45, possibly via downregulating oncogene c-Myc expression .
Molecular Mechanism
CMPD1 exerts its effects at the molecular level through several mechanisms. It inhibits tubulin polymerization and mitotic spindle formation, induces degradation of anti-apoptotic bcl-2 proteins, and leads to apoptosis of glioblastoma cells . Despite being a known inhibitor of MK2, CMPD1 potently increases the phosphorylation of MK2 at doses strongly synergistic with SAHA .
Temporal Effects in Laboratory Settings
CMPD1 exhibits temporal effects in laboratory settings. Single-agent CMPD1 results in a potent G2/M arrest that is resolved over time without a significant induction of apoptosis . The combination of SAHA and CMPD1 results in a similar or increased level of G2/M arrest, which conversely culminates in a significant induction of apoptosis .
Metabolic Pathways
CMPD1 is involved in several metabolic pathways. It has been shown to modulate the actin remodeling pathway during chikungunya virus infection . Detailed information about the metabolic pathways that CMPD1 is involved in, including any enzymes or cofactors that it interacts with, is not extensively documented in the literature.
Preparation Methods
CMPD-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of 2’-fluoro-N-(4-hydroxyphenyl)-[1,1’-biphenyl]-4-butanamide as a starting material . The synthetic route typically includes steps such as condensation, reduction, and purification to obtain the final product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
CMPD-1 undergoes various types of chemical reactions, including:
Oxidation: CMPD-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CMPD-1 into reduced forms, altering its chemical properties.
Substitution: CMPD-1 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
CMPD-1 is unique compared to other similar compounds due to its selective inhibition of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. Similar compounds include:
CMPD-2: Another inhibitor of p38 alpha-mediated pathways with different selectivity and potency.
Flavokawain C: A melanogenesis inhibitor with anti-tumor activity, affecting different signaling pathways.
PF-3644022: An ATP-competitive inhibitor of mitogen-activated protein kinase-2 with anti-inflammatory effects.
CMPD-1 stands out due to its non-ATP-competitive mechanism and selective inhibition of specific phosphorylation events, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYAQBDIXCVKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464220 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41179-33-3 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CMPD1?
A1: CMPD1 is primarily characterized as a substrate-selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), specifically targeting its interaction with the substrate MAPK-activated protein kinase 2 (MK2a). []
Q2: How does CMPD1's substrate selectivity differ from other p38 inhibitors?
A2: Unlike conventional p38 inhibitors that directly compete with ATP binding, CMPD1 exhibits a unique mechanism. It selectively prevents the phosphorylation of MK2a, a downstream substrate of p38α, without significantly affecting the phosphorylation of other p38 substrates like ATF-2. []
Q3: What are the downstream consequences of CMPD1-mediated MK2a inhibition?
A3: CMPD1's inhibition of MK2a leads to a variety of downstream effects, including:
- Modulation of gene expression: CMPD1 treatment affects the expression of genes involved in cell cycle regulation (e.g., p21), chemokine signaling (e.g., IL-8, CXCL family), and cellular differentiation. [, , ]
- Cell cycle arrest: CMPD1 induces a potent G2/M cell cycle arrest in various cell lines, including acute myeloid leukemia (AML) cells. [, ]
- Apoptosis induction: When combined with histone deacetylase inhibitors (HDIs) like SAHA, CMPD1 promotes significant apoptosis in AML cells, suggesting a synergistic effect. [, ]
- Alterations in microtubule dynamics: Research indicates CMPD1 may function as a microtubule-destabilizing agent, affecting cellular morphology and processes like migration and invasion. [, ]
Q4: Does CMPD1 affect other signaling pathways besides p38/MK2?
A4: While CMPD1 is primarily known for targeting p38/MK2, research suggests it might influence other signaling pathways:
- LATS1/YAP1 pathway: CMPD1 treatment has been linked to LATS1 activation and downstream YAP1 phosphorylation, suggesting potential involvement in cell cycle regulation. []
- ERK/MAPK pathway: Studies show that CMPD1 can modulate ERK/MAPK signaling, leading to alterations in Stat3 phosphorylation and influencing antitumor effects. []
Q5: What is the molecular formula and weight of CMPD1?
A5: The molecular formula of CMPD1 is C21H19FNO3, and its molecular weight is 353.38 g/mol.
Q6: Is there any spectroscopic data available for CMPD1?
A6: While the provided research abstracts do not include detailed spectroscopic data, techniques like NMR spectroscopy and mass spectrometry have been employed to characterize CMPD1 and its analogs. [, , ]
Q7: What is known about the material compatibility and stability of CMPD1?
A7: The provided research abstracts do not provide specific information regarding the material compatibility and stability of CMPD1. Further investigation is needed to assess its performance and applications under various conditions.
Q8: Does CMPD1 possess any catalytic properties?
A8: CMPD1 is primarily investigated as an enzyme inhibitor and not for its catalytic properties. Its main mode of action involves binding to p38α MAPK and inhibiting its activity rather than catalyzing a specific reaction.
Q9: Have any computational studies been performed on CMPD1?
A9: Yes, computational techniques like molecular docking and molecular dynamics simulations have been employed to:
- Investigate the binding mode of CMPD1 to p38α MAPK. []
- Screen for potential anti-cancer compounds targeting mutated p53. []
- Evaluate the potential of CMPD1 analogs as inhibitors of blood coagulation factors against SARS-CoV-2. []
Q10: How do structural modifications affect CMPD1's activity?
A10: While limited information is available on CMPD1's SAR, research on its analogs suggests:
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